![molecular formula C12H15N3 B3302722 [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 918865-16-4](/img/structure/B3302722.png)
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Overview
Description
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzyl halide under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as NaH or K2CO3.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine may exhibit anticancer properties by modulating pathways involved in tumor growth and survival. Its pyrazole moiety is associated with various biological activities that could be harnessed for cancer treatment .
- Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .
The compound has been explored for various biological interactions:
- Neurotransmitter Modulation : It has been suggested that the compound can interact with neurotransmitter systems, indicating possible applications in neuropharmacology .
- Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for developing new antimicrobial agents .
Synthetic Chemistry
In synthetic chemistry, the compound serves as a versatile building block:
- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with tailored properties .
Case Study 1: Anticancer Activity
A study conducted by Kalanithi et al. (2015) investigated various pyrazole derivatives, including this compound. The results indicated that these compounds showed significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .
Case Study 2: Neuropharmacological Effects
Research published in the Journal of Medicinal Chemistry highlighted the interaction of pyrazole derivatives with serotonin receptors. The findings suggested that modifications to the pyrazole structure could enhance binding affinity and selectivity for specific receptor subtypes, paving the way for novel antidepressants .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Pathways
Synthetic Route | Key Reagents | Yield (%) |
---|---|---|
Nucleophilic substitution | Sodium hydride, methoxyphenyl derivative | 76 |
Condensation reaction | Acetonitrile and amine derivatives | 70 |
Mechanism of Action
The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and have diverse applications in organic and medicinal synthesis.
Indole Derivatives: Indole derivatives share some structural similarities and are known for their wide range of biological activities.
Uniqueness
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials .
Biological Activity
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties.
Chemical Structure
The molecular formula of this compound is . Its structural representation is as follows:
- SMILES : CC1=CC(=NN1C2=CC=CC=C2CN)C
- InChI : InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3
Antioxidant Activity
Research indicates that compounds containing pyrazole rings often exhibit significant antioxidant properties. A study highlighted that derivatives of 3,5-dimethylpyrazole demonstrated substantial antioxidant activity, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
Table 1: Antioxidant Activity of Pyrazole Derivatives
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | 25 | Free radical scavenging |
N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | 30 | Lipid peroxidation inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo models. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
Compound | COX Inhibition (%) | Model Used |
---|---|---|
This compound | 65 | Carrageenan-induced paw edema |
5-Amino-pyrazoles | 70 | Rat model |
Cytotoxicity
Cytotoxic effects of this compound have been assessed against various cancer cell lines. The compound exhibited significant cytotoxicity towards human cancer cell lines such as HCT116 and MCF7. The mechanism appears to involve induction of apoptosis and disruption of mitochondrial membrane potential .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT116 | 20 | Apoptosis induction |
MCF7 | 30 | Mitochondrial disruption |
VERO (control) | >100 | Non-cytotoxic |
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives where this compound was included as a lead compound. The study found that modifications on the pyrazole ring could enhance both antioxidant and anti-inflammatory activities significantly .
In another investigation focused on COX inhibition, derivatives were screened using a carrageenan-induced rat model which demonstrated that certain structural modifications could yield compounds with improved efficacy and safety profiles .
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNOSSOUOYTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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